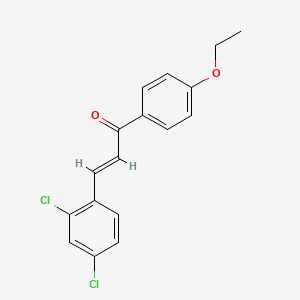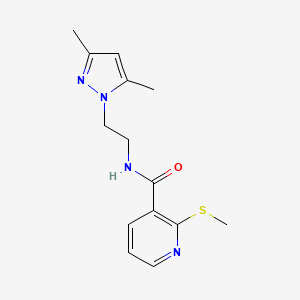![molecular formula C21H22ClN3O6S B2909153 (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone CAS No. 897620-04-1](/img/structure/B2909153.png)
(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both sulfonyl and nitrophenyl groups suggests that it may have interesting reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.
Introduction of the sulfonyl group: This step often involves the reaction of the spirocyclic intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.
Attachment of the nitrophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the spirocyclic intermediate reacts with a nitrophenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential biological activity can be explored. The presence of the sulfonyl and nitrophenyl groups suggests that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure and reactivity may allow it to modulate specific biological pathways, offering new avenues for the treatment of diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.
作用机制
The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone likely involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitrophenyl group may also participate in redox reactions, potentially affecting cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)sulfonyl derivatives: These compounds share the sulfonyl group and may have similar reactivity and biological activity.
Nitrophenyl derivatives: Compounds with nitrophenyl groups can undergo similar redox reactions and may have comparable biological effects.
Uniqueness
The uniqueness of (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone lies in its spirocyclic structure, which provides stability and distinct chemical properties. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methyl-4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O6S/c1-15-14-16(2-7-19(15)25(27)28)20(26)23-10-8-21(9-11-23)24(12-13-31-21)32(29,30)18-5-3-17(22)4-6-18/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGREWJVTWDPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B2909071.png)

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2909076.png)




![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2909085.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2909087.png)
![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2,3-dihydroindene-1-carboxylate](/img/structure/B2909088.png)
![4-[benzyl(ethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2909091.png)

